molecular formula C15H22N4O2S2 B14019368 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea CAS No. 21436-75-9

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

Cat. No.: B14019368
CAS No.: 21436-75-9
M. Wt: 354.5 g/mol
InChI Key: FUEATPJUPKDBAZ-UHFFFAOYSA-N
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Description

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea typically involves the reaction of a piperidine derivative with a sulfonyl chloride, followed by the introduction of a thiourea moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as:

    Reactant Preparation: Ensuring all starting materials are of high purity.

    Reaction Execution: Conducting the reaction under optimized conditions.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar structural features.

    Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.

    Piperidine Derivatives: Compounds containing the piperidine ring structure.

Uniqueness

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea is unique due to its combination of a piperidine ring, sulfonyl group, and thiourea moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

CAS No.

21436-75-9

Molecular Formula

C15H22N4O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C15H22N4O2S2/c1-12(2)17-18-15(22)16-13-6-8-14(9-7-13)23(20,21)19-10-4-3-5-11-19/h6-9H,3-5,10-11H2,1-2H3,(H2,16,18,22)

InChI Key

FUEATPJUPKDBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C

Origin of Product

United States

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